![molecular formula C18H9BrN4O6 B4914180 5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione](/img/structure/B4914180.png)
5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a bromine atom, two nitro groups, and an isoindole-1,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . One common approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using a catalyst such as SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
the principles of green chemistry are often applied to develop more sustainable and environmentally friendly synthetic approaches .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Aplicaciones Científicas De Investigación
5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione core but differs in the substituents attached to the core.
Indole derivatives: These compounds have a similar indole nucleus and exhibit diverse biological activities.
Uniqueness
5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
5-bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrN4O6/c19-14-3-1-2-9-6-12-13(8-11(9)14)18(25)21(17(12)24)20-15-5-4-10(22(26)27)7-16(15)23(28)29/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTJSJGKJJLOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B4914099.png)
![2-(3-Chlorophenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B4914105.png)
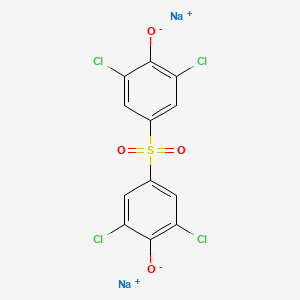
![2-(4-bromo-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4914110.png)
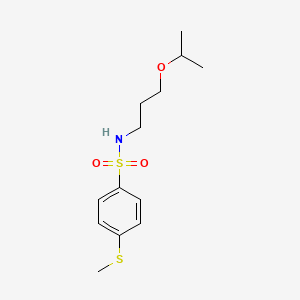
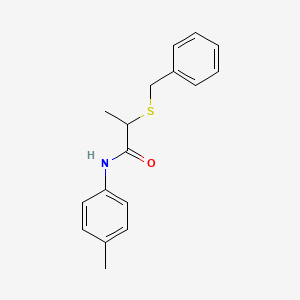
![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(2-phenylethynyl)benzoate](/img/structure/B4914133.png)
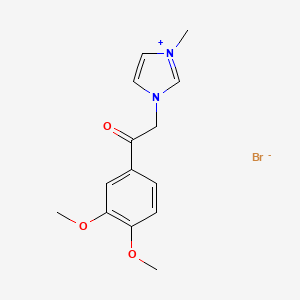

![N'-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B4914151.png)
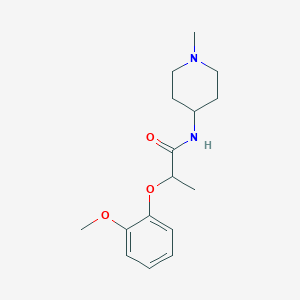
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B4914163.png)
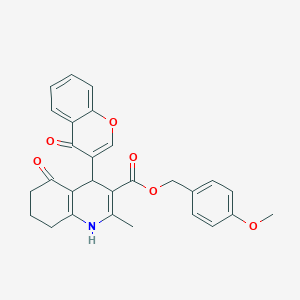
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4914195.png)
